molecular formula C9H22N2O2 B14724851 3,3'-[Propane-1,2-diylbis(oxy)]di(propan-1-amine) CAS No. 13438-35-2

3,3'-[Propane-1,2-diylbis(oxy)]di(propan-1-amine)

Cat. No.: B14724851
CAS No.: 13438-35-2
M. Wt: 190.28 g/mol
InChI Key: DHJFZSHNZFNGOV-UHFFFAOYSA-N
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Description

3,3’-[Propane-1,2-diylbis(oxy)]di(propan-1-amine) is an organic compound characterized by the presence of two propan-1-amine groups connected via a propane-1,2-diylbis(oxy) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[Propane-1,2-diylbis(oxy)]di(propan-1-amine) typically involves the reaction of propane-1,2-diol with propan-1-amine under controlled conditions. The reaction is facilitated by the presence of a catalyst, often an acid or base, to promote the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 3,3’-[Propane-1,2-diylbis(oxy)]di(propan-1-amine) may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,3’-[Propane-1,2-diylbis(oxy)]di(propan-1-amine) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The amine groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides, with the reactions carried out in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

3,3’-[Propane-1,2-diylbis(oxy)]di(propan-1-amine) has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 3,3’-[Propane-1,2-diylbis(oxy)]di(propan-1-amine) involves its interaction with specific molecular targets and pathways. The amine groups in the compound can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3’-[Ethane-1,2-diylbis(oxy)]di(propan-1-amine): Similar in structure but with an ethane linkage instead of propane.

    3,3’-[Butane-1,4-diylbis(oxy)]di(propan-1-amine): Contains a butane linkage, leading to different chemical properties and reactivity.

Uniqueness

3,3’-[Propane-1,2-diylbis(oxy)]di(propan-1-amine) is unique due to its specific propane-1,2-diylbis(oxy) linkage, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields.

Properties

CAS No.

13438-35-2

Molecular Formula

C9H22N2O2

Molecular Weight

190.28 g/mol

IUPAC Name

3-[2-(3-aminopropoxy)propoxy]propan-1-amine

InChI

InChI=1S/C9H22N2O2/c1-9(13-7-3-5-11)8-12-6-2-4-10/h9H,2-8,10-11H2,1H3

InChI Key

DHJFZSHNZFNGOV-UHFFFAOYSA-N

Canonical SMILES

CC(COCCCN)OCCCN

Origin of Product

United States

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